Melting Point Elevation Driven by Intermolecular Hydrogen Bonding vs. 4‑Methoxy‑β‑nitrostyrene
The phenolic –OH group in 4-[(E)-2-nitroethenyl]phenol enables strong intermolecular O–H···O hydrogen bonding, producing a melting point that is approximately 84 °C higher than that of its closest procurement analog, 4‑methoxy‑β‑nitrostyrene, and over 110 °C higher than that of trans‑β‑nitrostyrene. Single‑crystal X‑ray diffraction confirms the hydrogen‑bonded packing network [1]. This substantial thermal stability difference is directly attributable to the hydroxyl functionality [1].
| Evidence Dimension | Melting point (capillary / DSC) |
|---|---|
| Target Compound Data | 167–171 °C (literature 168–169 °C) |
| Comparator Or Baseline | 4‑Methoxy‑β‑nitrostyrene: 86–88 °C; trans‑β‑nitrostyrene: ~57 °C |
| Quantified Difference | Δmp ≈ +84 °C vs. 4‑OMe analog; Δmp ≈ +113 °C vs. unsubstituted analog |
| Conditions | Commercial samples (≥97% purity) measured by standard melting point apparatus; single‑crystal data collected at 296 K |
Why This Matters
This dramatic melting point elevation dictates different storage conditions, formulation strategies, and purification protocols relative to the methoxy or unsubstituted analogs, directly impacting procurement and handling decisions.
- [1] An, L.; Zhou, J.‑F.; Sun, X.‑J. Crystal structure of (E)-4-(2-nitrovinyl)phenol. Z. Kristallogr. NCS 2009, 224, 491‑492. View Source
